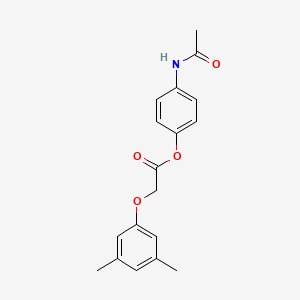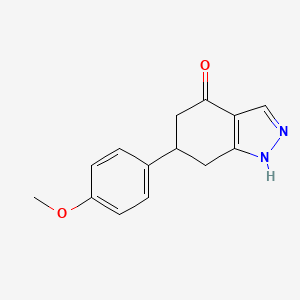![molecular formula C17H17FN4O2S B4413157 N-({4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4413157.png)
N-({4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide
Übersicht
Beschreibung
N-({4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide, also known as EFMT, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EFMT is a member of the 1,2,4-triazole family of compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-({4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide is not fully understood, but it is thought to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the activity of protein kinases, which play a key role in cell signaling pathways. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit cell proliferation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-({4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. This compound has also been shown to possess a wide range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-({4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's effects on other diseases, such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Overall, this compound has shown promising potential as a therapeutic agent, and further research is needed to fully explore its applications.
Wissenschaftliche Forschungsanwendungen
N-({4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound has anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-2-22-15(10-19-16(23)14-8-5-9-24-14)20-21-17(22)25-11-12-6-3-4-7-13(12)18/h3-9H,2,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNZPIMMVNUZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2F)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methylbutanamide](/img/structure/B4413082.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4413086.png)
![4-{4-[(phenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B4413094.png)
![2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4413105.png)
![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4413117.png)
![2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4413118.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4413121.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4413129.png)


![4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine](/img/structure/B4413154.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4413163.png)
![N~1~-[3-(trifluoromethyl)phenyl]-1,3-piperidinedicarboxamide](/img/structure/B4413167.png)
